1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-17(15-8-3-4-9-18(15)22)11-16(19-20)13-6-5-7-14(10-13)23-2/h3-10,17,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYXUIYZMIYDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is characterized by high yields and simple operation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound's structure contributes to its diverse biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that 1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one may inhibit cancer cell proliferation. Its mechanism of action involves:
- Modulation of Signaling Pathways : The compound interacts with specific enzymes and receptors, potentially affecting pathways related to cell growth and apoptosis.
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer progression.
Antimicrobial Properties
The compound has shown promising antimicrobial effects against various pathogens. Studies suggest:
- Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of metabolic pathways.
Synthetic Routes
The synthesis of this compound typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which serves as a green catalyst, enhancing efficiency and sustainability in production.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cells with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Mechanistic Insights | Investigated the interaction with specific cellular receptors, revealing potential pathways for therapeutic intervention in cancer treatment. |
Wirkmechanismus
The mechanism of action of 1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be inferred by comparing it to structurally similar pyrazoline derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with chloro or nitro substituents in analogs like 5c or 4c . Such substitutions modulate electron density, affecting binding to biological targets (e.g., CYP51 in antifungal activity ).
- Bioactivity Trends : Chloro-substituted analogs (e.g., 5c ) exhibit stronger antimicrobial activity than methoxy derivatives, suggesting electron-withdrawing groups enhance antibacterial efficacy.
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyrazolines with hydroxyl groups (e.g., HD07: 171–174°C ) generally have higher melting points than non-polar derivatives, likely due to intermolecular hydrogen bonding.
- Spectroscopic Data: NMR and HRMS data for analogs (e.g., HD07 , 4c ) confirm pyrazoline ring formation and substituent integration. The target compound would likely show similar diagnostic peaks: ¹H-NMR: δ 5.8–6.2 ppm (pyrazoline CH₂), δ 6.5–8.0 ppm (aromatic protons). ¹³C-NMR: δ 160–170 ppm (C=O), δ 150–155 ppm (pyrazoline C=N).
Biologische Aktivität
1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that include hydroxy and methoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research, antimicrobial properties, and other therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 306.35 g/mol. The structure is defined by the presence of a pyrazole ring, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. A notable study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, a derivative known as PCH-1 showed potent activity against non-small cell lung cancer (NSCLC) cell lines with IC values ranging from 4.32 µM to 8.40 µM, outperforming standard chemotherapeutics like Cisplatin .
Table 1: Anticancer Activity of Pyrazole Derivatives
The mechanism of action involves the disruption of microtubule assembly, leading to apoptosis in cancer cells. Molecular docking studies confirmed that these compounds interact with the vinblastine binding site on tubulin, suggesting a targeted approach to cancer treatment .
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their antimicrobial properties. The presence of hydroxy and methoxy groups enhances their interaction with microbial targets, potentially disrupting bacterial cell wall synthesis or function.
The biological activity of 1-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be attributed to its ability to modulate various signaling pathways and interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression.
- Receptor Interaction : Binding to cellular receptors could alter signal transduction pathways that promote cell survival and proliferation.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on cancer cell lines:
- Study on NSCLC : The impact of PCH-1 was evaluated in NSCLC models, where it induced significant cell cycle arrest and apoptosis without affecting normal cells .
- Antimicrobial Testing : Derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and viability .
Q & A
Basic: How can the synthesis of this pyrazoline derivative be optimized for higher yield and purity?
Methodological Answer:
Optimization involves precise control of reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent Choice: Use ethanol or methanol for better solubility of intermediates; polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution .
- Atmosphere: Employ nitrogen purging to prevent oxidation of sensitive phenolic groups .
- Catalysts: Acidic conditions (e.g., HCl) or base catalysts (e.g., KOH) can accelerate hydrazine cyclization .
Basic: What structural characterization techniques are most reliable for confirming the compound’s geometry?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELXTL or SHELXL for refinement (R-factor < 0.05 ensures accuracy) .
- NMR Spectroscopy: Analyze and spectra for diastereotopic protons in the dihydropyrazole ring and substituent coupling patterns .
- FT-IR: Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) stretching frequencies .
Advanced: How should researchers address contradictions in crystallographic data refinement?
Methodological Answer:
- Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for non-merohedral twinning .
- Disordered Moieties: Apply PART/SUMP restraints for flexible groups (e.g., methoxyphenyl rings) .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R/wR convergence trends .
Advanced: What computational methods predict electronic properties relevant to bioactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution for the hydroxyphenyl and methoxyphenyl groups .
- Molecular Docking: Dock into target proteins (e.g., COX-2) using AutoDock Vina, parameterizing force fields for pyrazoline’s dihedral angles .
Advanced: How do substituents influence biological activity in pyrazoline derivatives?
Methodological Answer:
- SAR Studies: Compare IC values of analogs with varying substituents (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) to identify pharmacophores .
- LogP Analysis: Measure hydrophobicity (via HPLC) to correlate substituent effects with membrane permeability .
Basic: What experimental precautions prevent oxidation during synthesis?
Methodological Answer:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to protect phenolic –OH groups .
- Antioxidants: Add 0.1–1% ascorbic acid or BHT to reaction mixtures .
Advanced: How do solvent polarity and proticity affect reaction pathways?
Methodological Answer:
- Polar Protic Solvents (e.g., EtOH): Favor SN1 mechanisms for electrophilic substitution at the pyrazole ring .
- Nonpolar Solvents (e.g., THF): Promote SN2 pathways due to reduced stabilization of carbocation intermediates .
Basic: Which analytical techniques confirm compound purity post-synthesis?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water gradient (retention time ±0.1 min) .
- Melting Point: Compare experimental values (e.g., 160–162°C) to literature to detect impurities .
Advanced: How can pharmacophore models guide structural modifications?
Methodological Answer:
- Ligand-Based Modeling: Generate 3D pharmacophores (e.g., hydrogen bond donors at 2-hydroxyphenyl) using MOE or Schrödinger .
- QSAR: Train models with IC data and descriptors (e.g., molar refractivity, topological surface area) .
Advanced: What strategies resolve spectral overlap in NMR analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
